molecular formula C7H9NO3 B12873277 (R)-Methyl 2-amino-2-(furan-2-yl)acetate

(R)-Methyl 2-amino-2-(furan-2-yl)acetate

Katalognummer: B12873277
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: FEHASYZONKCPOM-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Methyl 2-amino-2-(furan-2-yl)acetate is an organic compound with the molecular formula C7H9NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(furan-2-yl)acetate typically involves the reaction of furan-2-carboxylic acid with methylamine. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-Methyl 2-amino-2-(furan-2-yl)acetate may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts or enzyme-mediated synthesis could be explored to achieve enantioselective production of the desired chiral compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-amino-2-(furan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amino-furan derivatives.

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-amino-2-(furan-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-amino-2-(furan-2-yl)acetate: The racemic mixture of the compound.

    Ethyl 2-amino-2-(furan-2-yl)acetate: An ethyl ester analog.

    Methyl 2-amino-2-(thiophen-2-yl)acetate: A thiophene analog.

Uniqueness

®-Methyl 2-amino-2-(furan-2-yl)acetate is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral analogs. The presence of the furan ring also imparts specific chemical reactivity and potential for π-π interactions, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C7H9NO3

Molekulargewicht

155.15 g/mol

IUPAC-Name

methyl (2R)-2-amino-2-(furan-2-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3/t6-/m1/s1

InChI-Schlüssel

FEHASYZONKCPOM-ZCFIWIBFSA-N

Isomerische SMILES

COC(=O)[C@@H](C1=CC=CO1)N

Kanonische SMILES

COC(=O)C(C1=CC=CO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.